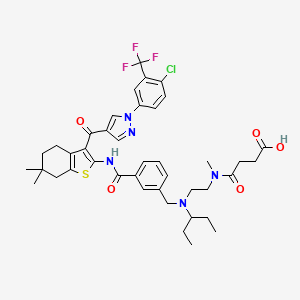
Yimitasvir phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Yimitasvir phosphate is a novel oral inhibitor of the non-structural protein 5A (NS5A) of the hepatitis C virus. It is primarily used in the treatment of chronic hepatitis C virus genotype 1 infection. The compound has shown promising results in clinical trials, demonstrating significant antiviral activity and a favorable safety profile .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of yimitasvir phosphate involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route is proprietary, but it generally involves the use of advanced organic synthesis techniques to achieve the desired molecular structure .
Industrial Production Methods: Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The process typically involves large-scale organic synthesis, purification through crystallization or chromatography, and rigorous quality control measures to meet pharmaceutical standards .
化学反応の分析
反応の種類: イミタビルリン酸塩は、次のようなさまざまな化学反応を起こします。
酸化: この反応は、分子内の官能基を変性させる可能性があり、薬理学的特性に影響を与える可能性があります。
還元: 還元反応は、化合物内の特定の原子の酸化状態を変更することができ、その安定性と活性を影響を与えます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。
生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱酸素化類似体を生成する可能性があります .
4. 科学研究の用途
イミタビルリン酸塩は、次のような幅広い科学研究の用途があります。
化学: NS5A阻害剤の合成と反応性を研究するためのモデル化合物として役立ちます。
生物学: 研究者は、イミタビルリン酸塩を使用して、C型肝炎ウイルスの複製と阻害の分子メカニズムを調査しています。
医学: この化合物は、他のウイルス感染症や肝疾患の治療の可能性について研究されています。
科学的研究の応用
Yimitasvir phosphate has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of NS5A inhibitors.
Biology: Researchers use this compound to investigate the molecular mechanisms of hepatitis C virus replication and inhibition.
Medicine: The compound is being explored for its potential to treat other viral infections and liver diseases.
Industry: this compound is used in the development of new antiviral drugs and therapeutic regimens
作用機序
イミタビルリン酸塩は、C型肝炎ウイルスの非構造タンパク質5A(NS5A)を阻害することによって効果を発揮します。このタンパク質は、ウイルスの複製とアセンブリに不可欠です。NS5Aに結合することによって、イミタビルリン酸塩は複製複合体を破壊し、ウイルスRNAレベルの著しい減少につながります。 この化合物の分子標的は、NS5Aタンパク質と関連する複製機構です .
類似化合物:
ダクラタビル: 作用機序が類似した別のNS5A阻害剤です。
レディパスビル: C型肝炎ウイルス感染の併用療法で使用される構造的に関連する化合物
イミタビルリン酸塩の独自性: イミタビルリン酸塩は、1a、1b、および4aを含む複数のC型肝炎ウイルス遺伝型に対する優れたin vitro阻害効果により際立っています。 さらに、良好な薬物動態プロファイルを示し、1日1回の投与と最小限の蓄積をサポートしています .
結論として、イミタビルリン酸塩は、C型肝炎ウイルス感染の治療やその他の科学研究の用途において、大きな可能性を秘めた有望な化合物です。その独自の特性と作用機序により、抗ウイルス薬の武器庫にとって貴重な追加要素となっています。
類似化合物との比較
Daclatasvir: Another NS5A inhibitor with a similar mechanism of action.
Ledipasvir: A structurally related compound used in combination therapies for hepatitis C virus infection
Uniqueness of Yimitasvir Phosphate: this compound stands out due to its superior in vitro inhibition efficacy against multiple hepatitis C virus genotypes, including 1a, 1b, and 4a. Additionally, it has shown a favorable pharmacokinetic profile, supporting once-daily dosing and minimal accumulation .
特性
CAS番号 |
1959593-63-5 |
|---|---|
分子式 |
C49H64N8O14P2 |
分子量 |
1051.0 g/mol |
IUPAC名 |
methyl N-[(2S)-1-[(2S)-2-[5-[4-[(1R,8S)-6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]-3-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;phosphoric acid |
InChI |
InChI=1S/C49H58N8O6.2H3O4P/c1-26(2)42(54-48(60)62-5)46(58)56-21-7-9-38(56)44-50-25-37(53-44)29-13-11-28(12-14-29)33-18-19-34(41-32-16-15-31(23-32)40(33)41)30-17-20-35-36(24-30)52-45(51-35)39-10-8-22-57(39)47(59)43(27(3)4)55-49(61)63-6;2*1-5(2,3)4/h11-14,17-20,24-27,31-32,38-39,42-43H,7-10,15-16,21-23H2,1-6H3,(H,50,53)(H,51,52)(H,54,60)(H,55,61);2*(H3,1,2,3,4)/t31-,32+,38+,39+,42+,43+;;/m1../s1 |
InChIキー |
KRUXCUGAHYWSKK-RTNSEEPCSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C=C3)C4=C5[C@H]6CC[C@H](C6)C5=C(C=C4)C7=CC=C(C=C7)C8=CN=C(N8)[C@@H]9CCCN9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.OP(=O)(O)O.OP(=O)(O)O |
正規SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=C5C6CCC(C6)C5=C(C=C4)C7=CC=C(C=C7)C8=CN=C(N8)C9CCCN9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.OP(=O)(O)O.OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R)-3-[hydroxy-[2-[2-(3-sulfanylpropanoylamino)ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B10857785.png)
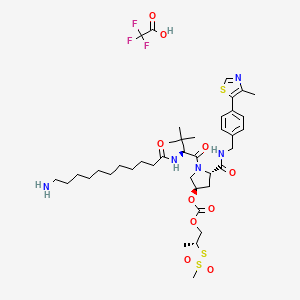
![N-[2-(1-cyclopropylsulfonylpyrazol-4-yl)pyrimidin-4-yl]-7-(4-methylpiperazin-1-yl)-5-propan-2-yl-9-[2,2,2-tris(fluoranyl)ethoxy]pyrido[4,3-b]indol-3-amine](/img/structure/B10857791.png)
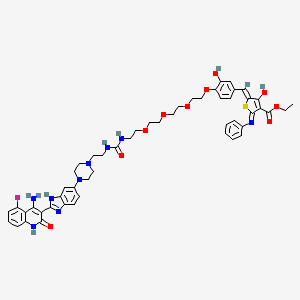
![(2R,5S,8R)-14-methoxy-5-methyl-2-(2-methylpropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B10857803.png)

![(4R)-5-[(6-bromo-3-methyl-2-pyrrolidin-1-ylquinoline-4-carbonyl)amino]-4-(2-chlorophenyl)pentanoic acid;hydrochloride](/img/structure/B10857810.png)
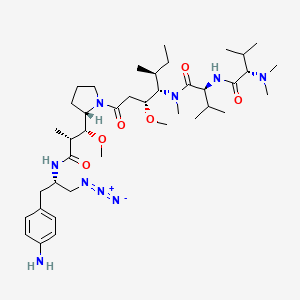
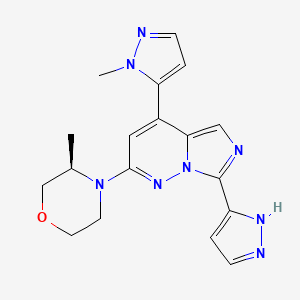
![N,N'-(2,2'-dimethyl[1,1'-biphenyl]-3,3'-diyl)bis(5-{[(2-hydroxyethyl)amino]methyl}pyridine-2-carboxamide)](/img/structure/B10857836.png)
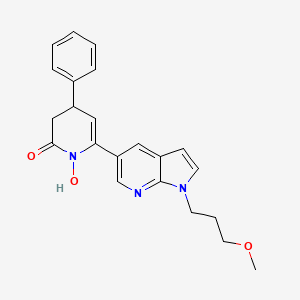
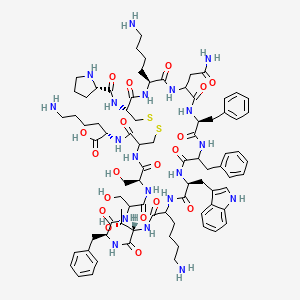
![Ethyl 2-[(3-cyano-4,6-diphenyl-2-pyridinyl)oxy]acetate](/img/structure/B10857871.png)
